REACTION_SMILES
|
[Br:1][c:2]1[c:3]([C:14](=[O:15])[OH:16])[n:4][c:5](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[n:6][cH:7]1.[CH3:26][CH2:27][OH:28].[CH:17]([N:18]([CH2:19][CH3:20])[CH:21]([CH3:22])[CH3:23])([CH3:24])[CH3:25]>>[cH:2]1[c:3]([C:14](=[O:15])[OH:16])[n:4][c:5](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[n:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1nc(-c2ccccc2)ncc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccnc(-c2ccccc2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |